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Compound of Interest

Compound Name: (Trimethylsilyl)methanol

Cat. No.: B1207269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(trimethylsilyl)methanol, a versatile organosilicon compound. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (trimethylsilyl)methanol.
The proton (*H) and carbon-13 (*3C) NMR spectra provide distinct signals corresponding to the
different chemical environments of the nuclei within the molecule.

1H NMR Data

The *H NMR spectrum of (trimethylsilyl)methanol in deuterated chloroform (CDCIs) typically
displays three distinct signals.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~0.09 Singlet 9H Si(CHs)s
~1.65 Singlet (broad) 1H OH
~3.45 Singlet 2H CH2
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13C NMR Data

The proton-decoupled 13C NMR spectrum of (trimethylsilyl)methanol in CDCIs shows two
signals corresponding to the two types of carbon atoms in the molecule.

Chemical Shift (8) ppm Assighment
~-2.0 Si(CHs)s
~59.5 CH:

Infrared (IR) Spectroscopy

Infrared spectroscopy of (trimethylsilyl)methanol, typically performed on a neat sample,
reveals characteristic absorption bands corresponding to the vibrational modes of its functional

groups.
Wavenumber (cm—?) Vibrational Mode Intensity
3600-3200 O-H stretch Strong, Broad
2955 C-H stretch (asymmetric) Strong
2895 C-H stretch (symmetric) Medium
1415 CHz scissoring Medium
1250 Si-CHs symmetric deformation Strong
1080 C-O stretch Strong
840 Si-C stretch Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (trimethylsilyl)methanol results in a
characteristic fragmentation pattern that can be used for its identification.
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miz Relative Intensity (%) Proposed Fragment
104 5 [M]*

89 10 [M - CHs]*

75 100 [M - CH20H]*

73 45 [Si(CH3)3]*

59 15 [CH20SiHs]*

45 20 [CH20H]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

4.1.1. *H NMR Spectroscopy
A *H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of (trimethylsilyl)methanol is dissolved in ~0.6
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

e |nstrument Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

[¢]

Number of Scans: 16-32 scans are typically sufficient.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

o

Spectral Width: 0-10 ppm.
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Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential
window function (line broadening of 0.3 Hz) followed by Fourier transformation. The
spectrum is then phased and baseline corrected. The chemical shifts are referenced to the
TMS signal at 0.00 ppm.

4.1.2. 13C NMR Spectroscopy

A proton-decoupled 3C NMR spectrum can be acquired on a 75 MHz or higher field NMR

spectrometer.

Sample Preparation: Approximately 20-50 mg of (trimethylsilyl)methanol is dissolved in
~0.6 mL of CDCls with TMS.

Instrument Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on
Bruker instruments).

[e]

Number of Scans: 256-1024 scans are typically required.

o

Relaxation Delay: 2-5 seconds.

[¢]

Acquisition Time: 1-2 seconds.

o

Spectral Width: -10 to 70 ppm.

Data Processing: The FID is processed with an exponential window function (line broadening
of 1-2 Hz) and Fourier transformed. The resulting spectrum is phased and baseline
corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a neat liquid sample, a single drop of (trimethylsilyl)methanol is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a
thin film.
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e Instrument Parameters:
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1,
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed, and the sample spectrum is acquired. The final spectrum is presented
in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron ionization mass spectra are typically obtained using a gas chromatograph coupled to
a mass spectrometer (GC-MS).

o Sample Introduction: A dilute solution of (trimethylsilyl)methanol in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates
the analyte from the solvent and any impurities before it enters the mass spectrometer.

« lonization: Electron lonization (EI) is used with a standard electron energy of 70 eV.

o Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) analyzer.

o Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-150.

Data Interpretation and Structural Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure confirmation of (trimethylsilyl)methanol.
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Spectroscopic analysis workflow for (Trimethylsilyl)methanol.

 To cite this document: BenchChem. [Spectroscopic Profile of (Trimethylsilyl)methanol: A

Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1207269#spectroscopic-data-nmr-ir-ms-for-
trimethylsilyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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